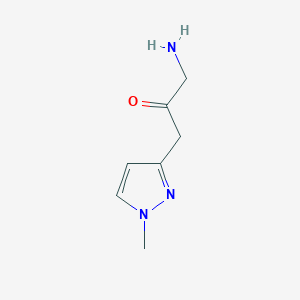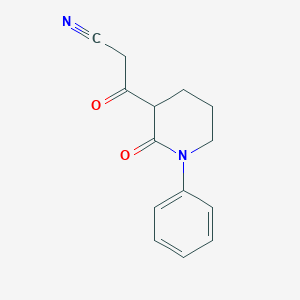
Sixantphos
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sixantphos, also known as 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin, is a diphosphorus ligand that belongs to the xantphos family. These ligands are characterized by their ether-linked diphenylphosphino backbones, which provide unique structural and electronic properties. This compound is widely used in homogeneous catalysis due to its ability to stabilize transition metal complexes and facilitate various catalytic reactions .
準備方法
Sixantphos can be synthesized through a series of reactions involving the formation of the diphenylphosphino backbone. One common synthetic route involves the reaction of dichlorophenoxasilin with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The resulting product is then purified through recrystallization or column chromatography .
化学反応の分析
Sixantphos undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups. Common reagents for these reactions include halides and alkylating agents.
Cross-Coupling Reactions: this compound-ligated palladium complexes are effective catalysts for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions.
科学的研究の応用
Sixantphos has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a ligand in various catalytic reactions, including hydroformylation, alkoxycarbonylation, and hydrocyanation.
Biology: In biological research, this compound-ligated metal complexes are used as probes for studying enzyme mechanisms and protein-ligand interactions.
Medicine: this compound-based catalysts are explored for their potential in drug synthesis and the development of new pharmaceuticals.
作用機序
The mechanism of action of sixantphos involves its coordination to transition metals, forming stable metal-ligand complexes. These complexes facilitate various catalytic reactions by providing a suitable environment for the activation of substrates. The wide bite angle of this compound allows for the formation of highly active catalytic species, enhancing the efficiency of the catalytic process .
類似化合物との比較
Sixantphos is compared with other similar compounds, such as:
Isopropxantphos: This compound has a similar diphenylphosphino backbone but with an isopropylidene substituent.
Xantphos: The parent compound of this compound, xantphos, has a similar structure but lacks the dimethylphenoxasilin backbone.
This compound stands out due to its unique structural features, which provide distinct electronic properties and catalytic behavior.
特性
CAS番号 |
166330-11-6 |
|---|---|
分子式 |
C38H32OP2Si |
分子量 |
594.7 g/mol |
IUPAC名 |
(4-diphenylphosphanyl-10,10-dimethylbenzo[b][1,4]benzoxasilin-6-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H32OP2Si/c1-42(2)35-27-15-25-33(40(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(35)39-38-34(26-16-28-36(38)42)41(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 |
InChIキー |
OXVURNFPSRBLKA-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13181445.png)

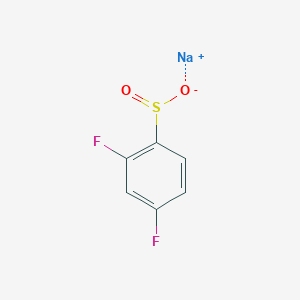
![2-[(4-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181460.png)
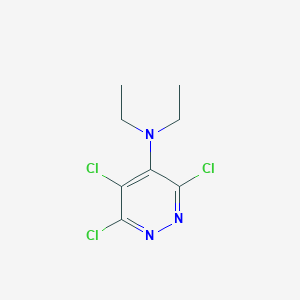
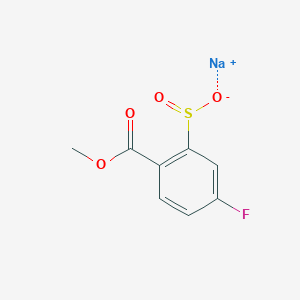
![8-(4-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13181479.png)

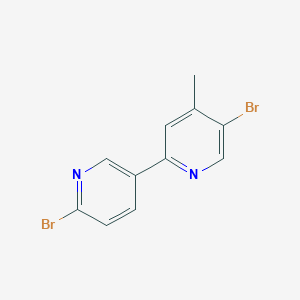
![1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13181501.png)
![N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13181505.png)
